REACTION_SMILES
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[C:19](#[N:20])[BH3-:21].[CH3:15][C:16](=[O:17])[O-:18].[CH3:24][OH:25].[CH3:26][C:27](=[O:28])[OH:29].[NH4+:14].[Na+:22].[OH2:23].[c:1]1([N:7]2[CH2:8][CH2:9][C:10](=[O:13])[CH2:11][CH2:12]2)[cH:2][cH:3][cH:4][cH:5][cH:6]1>>[c:1]1([N:7]2[CH2:8][CH2:9][CH:10]([NH2:20])[CH2:11][CH2:12]2)[cH:2][cH:3][cH:4][cH:5][cH:6]1
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Name
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[BH3-]C#N
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[BH3-]C#N
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)[O-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)O
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
[NH4+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C1CCN(c2ccccc2)CC1
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Name
|
|
Type
|
product
|
Smiles
|
NC1CCN(c2ccccc2)CC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |